

CAS number 6846-50-0 physicochemical properties

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Compound of Interest

Compound Name: *2,2,4-Trimethyl-1,3-pentanediol diisobutyrate*

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An In-depth Technical Guide to the Physicochemical Properties of **2,2,4-Trimethyl-1,3-pentanediol diisobutyrate** (CAS 6846-50-0)

Introduction

In the landscape of industrial and research chemicals, a thorough understanding of a compound's physicochemical properties is the bedrock of innovation, safety, and regulatory compliance. This guide provides a detailed examination of **2,2,4-Trimethyl-1,3-pentanediol diisobutyrate**, identified by its CAS (Chemical Abstracts Service) Registry Number 6846-50-0. This compound, a high-molecular-weight ester, is widely recognized under trade names such as Kodaflex® TXIB and Eastman TXIB™^{[1][2][3][4]}. It serves primarily as a non-phthalate plasticizer in a range of polymer systems, particularly polyvinyl chloride (PVC), and as a solvent or coalescing agent in coatings, adhesives, and inks^{[5][6][7]}.

For researchers and drug development professionals, understanding the properties of such excipients is paramount. Its low volatility, high stability, and specific solubility profile dictate its behavior in formulations, its interaction with active pharmaceutical ingredients (APIs), and its toxicological and environmental footprint. This document synthesizes empirical data with practical insights, offering a comprehensive resource for informed application and development.

Chemical Identity and Molecular Structure

A compound's identity is its structural formula, which dictates all its chemical and physical behaviors.

- Molecular Formula: $C_{16}H_{30}O_4$ [1][4][8]
- Molecular Weight: 286.41 g/mol [3][8][9][10]
- IUPAC Name: 2,2,4-Trimethyl-1,3-pentanediyl diisobutyrate[5]
- Synonyms: 1-Isopropyl-2,2-dimethyltrimethylene diisobutyrate, TXIB[2][3][7]

The arrangement of its ester and alkyl groups results in a sterically hindered structure that contributes to its high stability and unique performance characteristics.

Caption: 2D Chemical Structure of **2,2,4-Trimethyl-1,3-pentanediol diisobutyrate**.

Core Physicochemical Properties

The utility and safety profile of a compound are defined by its physical and chemical properties. The following table summarizes the key parameters for CAS 6846-50-0, sourced from various safety data sheets and chemical databases.

Property	Value	Significance in Research & Development
Physical State	Clear, colorless liquid with a mild or musty odor.[2][3]	The liquid state at room temperature simplifies handling and incorporation into formulations. The low odor profile is advantageous for consumer and medical products.
Melting Point	-70 °C (-94 °F)[1][3][10]	An extremely low melting point ensures the compound remains liquid and functional across a very wide range of storage and application temperatures, preventing solidification.
Boiling Point	280 °C (536 °F) at 760 mmHg[1][4][9][10]	A high boiling point corresponds to very low volatility. This is critical for its role as a plasticizer, ensuring permanence in the final product and minimizing evaporative loss or worker exposure via inhalation.
Density	0.940 - 0.941 g/mL at 25 °C[1][9][10]	Essential for precise formulation calculations, converting mass to volume, and for quality control verification of raw materials.
Vapor Pressure	8.5×10^{-3} mmHg at 25 °C[2][3][11]	This very low value confirms its low volatility and classifies it as a low Volatile Organic Compound (LVP-VOC), which is favorable from an

environmental and safety perspective.[12]

Water Solubility

Insoluble; 11.4 - 13 mg/L at 25 °C[1][9][13]

High hydrophobicity is fundamental to its function. It will not readily leach out of polymer matrices when exposed to aqueous environments, ensuring product durability.

Log P (o/w)

~4.91[6][13]

The high octanol-water partition coefficient indicates strong lipophilicity. This predicts its preference for non-polar environments (like polymers) and suggests a potential for bioaccumulation in organisms.

Flash Point

121 - 128 °C (250 - 262.4 °F) [1][4][14]

A high flash point indicates it is not easily ignitable, contributing to a safer handling and storage profile compared to more volatile solvents.

Autoignition Temp.

423 - 424 °C (793.4 - 795 °F) [1][4][13]

The temperature at which it will self-ignite is very high, further underscoring its thermal stability and low fire hazard under normal processing conditions.

Vapor Density

9.9 (Air = 1.0)[1][3]

The vapor is nearly ten times denser than air. In the event of aerosolization or vaporization at high temperatures, vapors will accumulate in low-lying areas, a critical consideration for ventilation design.

Refractive Index

n 20/D 1.434[6][9]

A useful, non-destructive physical constant for rapid identity confirmation and purity assessment of the substance.

Stability, Reactivity, and Handling

From a practical standpoint, understanding a chemical's stability is crucial for ensuring its integrity during storage and use, as well as for preventing hazardous situations.

- **Chemical Stability:** The compound is stable under normal ambient conditions of temperature and pressure.[4] Its ester linkages are sterically hindered, granting it excellent hydrolytic stability, even in contact with high pH emulsions.[15][16]
- **Conditions to Avoid:** Exposure to extremely high temperatures and incompatible materials should be avoided.[13]
- **Incompatible Materials:** It can react with strong oxidizing agents.[1][4]
- **Hazardous Decomposition:** When subjected to thermal decomposition, it can release carbon monoxide (CO) and carbon dioxide (CO₂).[1][4]
- **Hazardous Polymerization:** Hazardous polymerization does not occur.[1][4]

For laboratory use, standard chemical hygiene practices are recommended. This includes handling in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety goggles and chemical-resistant gloves, and avoiding direct contact with skin and eyes.[1]

Toxicological and Environmental Considerations

A comprehensive physicochemical profile must include data relevant to safety and environmental impact, which are critical for risk assessment in any application, especially those related to drug development.

Human Health

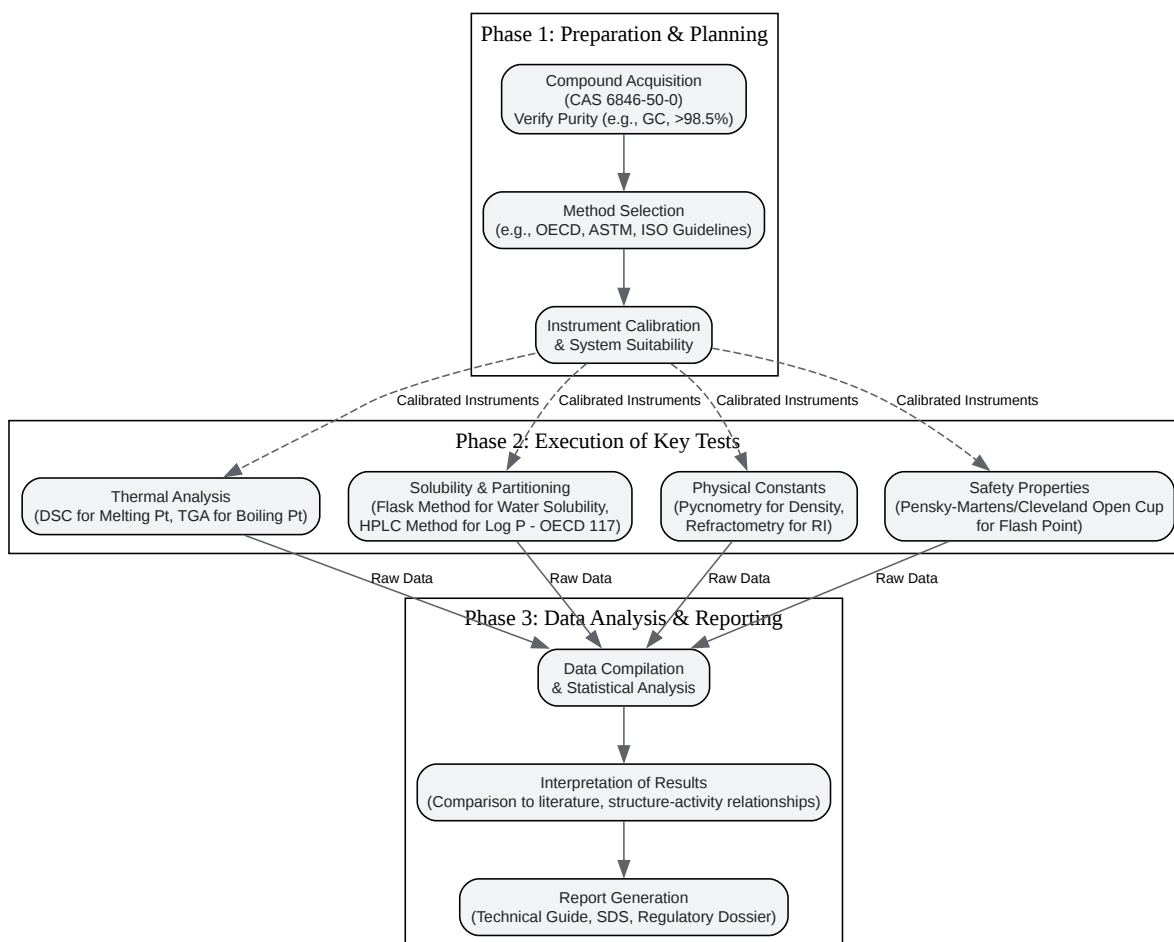
- **Acute Toxicity:** The compound exhibits low acute toxicity. The oral LD50 in rats is greater than 3200 mg/kg, and based on available data, the classification criteria for acute oral, dermal, or inhalation toxicity are generally not met.[\[1\]](#)[\[13\]](#)
- **Irritation and Sensitization:** It is generally not classified as a skin or eye irritant.[\[13\]](#)[\[14\]](#) However, as with any chemical, direct contact should be avoided.
- **Genotoxicity:** Studies have shown no genotoxic effects in bacterial assays or in vitro chromosomal aberration tests.[\[17\]](#)
- **Reproductive/Developmental Toxicity:** In a combined screening test, no adverse effects on mating, fertility, or developmental endpoints were observed up to the highest dose tested (750 mg/kg/day).[\[17\]](#)

Environmental Profile

- **Biodegradability:** The substance is considered "inherently biodegradable".[\[17\]](#) This means it has the potential to be broken down by microorganisms in the environment, although this may occur slowly.
- **Environmental Fate:** Due to its low water solubility and high Log P, if released into the environment, it is expected to partition strongly to soil and sediment. Its low vapor pressure indicates that volatilization to the atmosphere is not a significant fate process.[\[3\]](#)
- **Ecotoxicity:** The compound is considered slightly to moderately toxic to aquatic organisms. [\[17\]](#) The Predicted No-Effect Concentration (PNEC) has been calculated at 0.032 mg/L, and environmental risk is presumed to be low based on current use patterns.[\[17\]](#)

Experimental Methodologies: A Conceptual Framework

The generation of reliable physicochemical data is contingent upon standardized, validated experimental protocols. The workflow below illustrates a generalized process for characterizing a chemical substance like CAS 6846-50-0, aligning with principles from organizations like the OECD (Organisation for Economic Co-operation and Development).



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Caption: Conceptual workflow for the determination of key physicochemical properties.

Protocol Example: Determination of Log P (o/w) via HPLC Method (OECD 117)

This protocol is a condensed representation of the standard methodology, highlighting the causality behind the procedural steps.

- **Objective:** To determine the octanol-water partition coefficient (Log P), a critical measure of lipophilicity, which informs bioavailability, membrane permeability, and environmental bioaccumulation potential. The HPLC method is chosen for its speed, accuracy, and requirement for only small amounts of the test substance.
- **Principle:** The method is based on the correlation between a substance's retention time on a non-polar stationary phase (like C18) and its known Log P value. By running a series of calibration standards with known Log P values, a regression curve is generated. The Log P of the test substance (CAS 6846-50-0) is then interpolated from its measured retention time.
- **Methodology:**
 - **Step 1: Mobile Phase Preparation:** Prepare an isocratic mobile phase, typically a mixture of methanol and water. The high methanol concentration is necessary to ensure that the highly lipophilic test substance (Log P ~4.9) elutes in a reasonable time.
 - **Step 2: Calibration Standards:** Select at least 6 reference compounds with well-established Log P values that bracket the expected value for the test substance. Dissolve them in the mobile phase.
 - **Step 3: Test Substance Preparation:** Prepare a dilute solution of CAS 6846-50-0 in the mobile phase. The concentration must be within the linear range of the detector (e.g., a UV detector).
 - **Step 4: Chromatographic Run:**
 - Inject the calibration standards and record their retention times (t_R).
 - Calculate the capacity factor (k) for each standard using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the dead-time (elution time of a non-retained substance).

- Plot log k versus the known Log P for the standards. Perform a linear regression to establish the calibration curve. The R^2 value should be >0.95 for a valid correlation.
- Step 5: Sample Analysis: Inject the test substance solution and record its retention time. Calculate its log k value.
- Step 6: Log P Determination: Using the regression equation from the calibration curve, calculate the Log P of CAS 6846-50-0 from its measured log k value.
- Self-Validation: The system is validated by the linearity of the calibration curve, the inclusion of bracketing standards, and consistent results across replicate injections. This ensures the trustworthiness of the determined value.

Conclusion

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (CAS 6846-50-0) is a compound with a well-defined and highly advantageous set of physicochemical properties for its intended applications. Its profile is dominated by high thermal stability, extremely low volatility, and pronounced hydrophobicity. These characteristics make it an effective and permanent plasticizer and coalescent. For scientists in research and drug development, its low acute toxicity and predictable chemical behavior offer a reliable basis for formulation, while its high Log P and environmental persistence are critical parameters to consider in comprehensive safety and lifecycle assessments. The data and frameworks presented in this guide provide the necessary technical foundation for the expert application of this versatile compound.

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References

- 1. fishersci.com [fishersci.com]
- 2. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | Occupational Safety and Health Administration [osha.gov]

- 3. 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | C16H30O4 | CID 23284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.nl [fishersci.nl]
- 5. CAS 6846-50-0: 2,2,4-Trimethyl-1,3-pentanediol diisobutyra... [cymitquimica.com]
- 6. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | 6846-50-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate [webbook.nist.gov]
- 9. 6846-50-0 | CAS DataBase [m.chemicalbook.com]
- 10. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 11. dailychem.bocsci.com [dailychem.bocsci.com]
- 12. Texanol Ester Alcohol|Coalescent for Research [benchchem.com]
- 13. monumentchemical.com [monumentchemical.com]
- 14. cpachem.com [cpachem.com]
- 15. kianresin.com [kianresin.com]
- 16. 5.imimg.com [5.imimg.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
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